L-Alanine-3-13C
Overview
Description
L-Alanine-3-13C is a labeled form of the amino acid alanine, where the third carbon atom is enriched with the stable isotope carbon-13 (13C). This labeling is useful in various spectroscopic techniques, such as nuclear magnetic resonance (NMR), to study the structure and dynamics of proteins and peptides. Alanine is a non-essential amino acid with a high abundance and wide distribution in protein sequences, making it a significant target for labeling and study .
Synthesis Analysis
The synthesis of L-Alanine-3-13C has been approached through different methods. One efficient method involves the use of specific methyl labeling schemes and transverse relaxation-optimized spectroscopy (TROSY) for the incorporation of L-alanine-3-13C,2-2H into protein sequences . Another approach for synthesizing L-Alanine-3-13C is from [13C]methyl iodide using a chiral glycine equivalent, which achieves high diastereoselectivity . These methods allow for the incorporation of the labeled alanine into peptides and proteins for further study.
Molecular Structure Analysis
The molecular structure of L-Alanine-3-13C, particularly the chemical shifts of its carbon atoms, can be influenced by the conformation of the alanine residues within peptides or proteins. Solid-state 13C NMR chemical shifts and ab initio chemical shift calculations have shown that the 13C chemical shift of the Cβ-carbon in L-alanine is related to the main-chain dihedral angles, while the Cα-carbon is affected by both dihedral angles and hydrogen-bonding structure . Additionally, the conformation-dependent 13C chemical shifts of L-alanine residues have been elucidated using cross-polarization magic angle spinning (CP/MAS) methods, revealing significant shifts depending on the conformation .
Chemical Reactions Analysis
The chemical reactions involving L-Alanine-3-13C are primarily centered around its incorporation into larger molecules and the subsequent effects on its electronic environment. For instance, the ESR spectra of L-alanine-1-13C irradiated at low temperatures have been interpreted in terms of a carboxyl radical, indicating that the unpaired electron is located primarily on the carboxyl carbon and interacts with the α proton . This type of analysis is crucial for understanding the radical formation and stability in irradiated amino acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-Alanine-3-13C are closely related to its behavior under various conditions. For example, L-Alanine has been studied under high pressure, showing that its crystal structure is resilient up to 13.6 GPa, after which it undergoes a reversible transformation to an amorphous phase . The study of semi-organic L-alanine acetate has also revealed improved thermal and mechanical stability, as well as enhanced optical properties, which are important for applications in nonlinear optics .
Scientific Research Applications
1. NMR Spectroscopy in Metabolism Studies
L-Alanine-3-13C is used in Nuclear Magnetic Resonance (NMR) spectroscopy to study metabolic processes. For instance, it was employed to investigate the metabolism of alanine in rat liver, providing insights into different metabolic pathways and their regulation under gluconeogenesis conditions (Dölle, 2000). Additionally, L-Alanine-3-13C's role in probing the metabolic fate of alanine in astrocytes, neurons, and their cocultures has been significant, shedding light on the synthesis of neurotransmitter amino acids and lactate (Zwingmann, Richter-Landsberg, Brand, & Leibfritz, 2000).
2. Structural Studies of Proteins and Peptides
The application of L-Alanine-3-13C in structural studies of proteins and peptides has been demonstrated through 13C NMR spectroscopy. This includes analyzing the chemical shift and conformation of L-alanine residues in proteins and peptides (Asakawa, Kurosu, Ando, Shoji, & Ozaki, 1994). It helps in understanding the relationship between 13C chemical shifts and main-chain dihedral angles, as well as the hydrogen-bonding structure.
3. Enhancing Methyl TROSY Experiments
L-Alanine-3-13C has been used to extend methyl labeling schemes and transverse relaxation-optimized spectroscopy (TROSY) in the study of proteins. This has been particularly useful for understanding the structure and dynamics of large proteins and multimeric complexes, as demonstrated in the case of the eukaryotic AAA-ATPase, p97 (Isaacson et al., 2007).
4. Microbial Metabolism and Fermentation
In microbial fermentation, L-Alanine-3-13C plays a role in understanding and optimizing the production processes. For example, it was utilized in a study for efficient L-alanine production by Escherichia coli, employing a thermo-regulated genetic switch to control the expression of L-alanine dehydrogenase (Zhou et al., 2015).
5. Investigating Bioorganic-Inorganic Interfaces
L-Alanine-3-13C is instrumental in studying the molecular interface between bioorganics and inorganics, crucial in areas like nanoelectronics, biomimetics, and medical applications. This was exemplified in a study where solid-state NMR methods were used to analyze L-[1-13C,(15)N]Alanine on a silica surface, providing insights into the binding functional groups and dynamics of adsorbed biomolecules (Ben Shir et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino(313C)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IJGDANSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458962 | |
Record name | L-Alanine-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-3-13C | |
CAS RN |
65163-25-9 | |
Record name | L-Alanine-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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